Structural and Physicochemical Differentiation vs. Cbz-D-Homoserine Lactone
Benzyl oxolan-3-ylcarbamate (100390-87-2) differentiates itself from the closely related analog Cbz-D-homoserine lactone (CAS 41088-89-5) through a non-oxidized tetrahydrofuran core and lower molecular weight. These structural features result in a higher nitrogen content (6.33% N vs. 5.95% N) and lower carbon density, which can influence lipophilicity and solubility [1].
| Evidence Dimension | Structural and physicochemical properties |
|---|---|
| Target Compound Data | Molecular Formula: C12H15NO3; Molecular Weight: 221.25 g/mol; Ring System: Tetrahydrofuran; Ring Substituent: None (unoxidized) |
| Comparator Or Baseline | Cbz-D-homoserine lactone (CAS 41088-89-5); Molecular Formula: C12H13NO4; Molecular Weight: 235.24 g/mol; Ring System: Tetrahydrofuran-2-one; Ring Substituent: 2-oxo group (lactone) |
| Quantified Difference | Molecular weight difference of -13.99 g/mol (5.9% lower); Elemental composition difference: C12H15NO3 vs C12H13NO4. |
| Conditions | Calculated and standard property data based on molecular structure. |
Why This Matters
The absence of a reactive lactone moiety and lower molecular weight make 100390-87-2 a more stable and versatile intermediate for protecting group strategies where ring-opening or esterification are undesirable.
- [1] PubChem. (n.d.). Benzyl oxolan-3-ylcarbamate (CAS 100390-87-2) and Cbz-D-Homoserine lactone (CAS 41088-89-5) comparison. View Source
